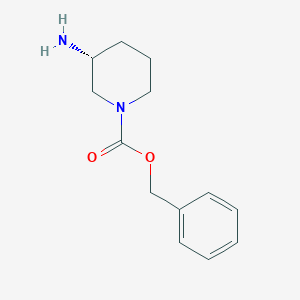

(R)-1-Cbz-3-aminopiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3R)-3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFBPDLWODIXHK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363799 | |

| Record name | (R)-1-Cbz-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044560-96-4 | |

| Record name | (R)-1-Cbz-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-Cbz-3-aminopiperidine chemical properties and structure

An In-depth Technical Guide to (R)-1-Cbz-3-aminopiperidine

Introduction

This compound, also known as (R)-benzyl 3-aminopiperidine-1-carboxylate, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a versatile bifunctional building block, it incorporates a semi-rigid piperidine scaffold with two distinct amine functionalities: a primary amine at the 3-position and a secondary amine within the ring, protected by a carboxybenzyl (Cbz) group. This specific stereoisomer is a crucial intermediate in the stereoselective synthesis of numerous high-value pharmaceutical agents, most notably dipeptidyl peptidase-IV (DPP-4) inhibitors used in the management of type 2 diabetes. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, analysis, and applications for researchers and drug development professionals.

Chemical Structure and Identifiers

The structure of this compound features a piperidine ring with a primary amino group at the chiral center on the third carbon and a Cbz protecting group on the ring's nitrogen atom.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | benzyl (3R)-3-aminopiperidine-1-carboxylate |

| CAS Number | 1044560-96-4[1] |

| Molecular Formula | C₁₃H₁₈N₂O₂[1][2] |

| Molecular Weight | 234.29 g/mol [1][2] |

| SMILES | N1(C(OCC2=CC=CC=C2)=O)CCC--INVALID-LINK--C1[1] |

| InChI | InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1[1] |

| InChIKey | PBFBPDLWODIXHK-GFCCVEGCSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and use in synthesis.

Table 2: Physicochemical Data

| Property | Value |

| Appearance | Yellow oil or liquid[3] |

| Boiling Point | 367.2 ± 42.0 °C (Predicted)[3] |

| Density | 1.151 ± 0.06 g/cm³ (Predicted)[3] |

| pKa | 10.33 ± 0.20 (Predicted)[3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C[3] |

| Chemical Stability | Stable under recommended storage conditions.[4] Incompatible with strong oxidizing agents[4] |

Synthesis and Purification

The enantioselective synthesis of this compound is a key challenge. Modern biocatalytic methods offer a green and efficient alternative to classical chemical resolutions. One such approach involves a multi-enzyme cascade.[5][6]

Experimental Protocol: Biocatalytic Synthesis from D-Ornithinol

This protocol describes a one-pot enzymatic cascade for the synthesis of enantiopure this compound, adapted from literature for the L-isomer.[5][6] The process starts with N-α-Cbz protected D-ornithinol.

Materials:

-

N-α-Cbz-D-ornithinol

-

Galactose Oxidase (GOase) variant

-

Imine Reductase (IRED)

-

Sodium phosphate buffer (NaPi, pH 7.5-8.0)

-

Catalase

-

Ammonium sulfate

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Methodology:

-

Reaction Setup: In a reaction vessel, dissolve N-α-Cbz-D-ornithinol (e.g., 3 mM) in sodium phosphate buffer (pH 8.0).

-

Enzyme Addition: Add the GOase variant (e.g., 1 mg/mL), the selected IRED (e.g., 0.25 mg/mL), catalase, and any necessary cofactors for the IRED.

-

Incubation: The reaction mixture is incubated at 30°C with gentle agitation (e.g., 200 rpm) for 16-24 hours. The GOase oxidizes the terminal alcohol to an aldehyde, which spontaneously cyclizes to a cyclic imine. The IRED then stereoselectively reduces the imine to the final product.

-

Reaction Quenching: The reaction is quenched by adding an equal volume of ethyl acetate.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The product can be further purified using flash column chromatography on silica gel.

Caption: One-pot enzymatic cascade for the synthesis of this compound.

Analytical Methodologies

Ensuring the chemical purity and enantiomeric excess (ee) of this compound is critical. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.

Experimental Protocol: Chiral HPLC Analysis

This protocol provides a general method for determining the enantiomeric excess of 3-aminopiperidine derivatives after derivatization.[7]

Materials:

-

This compound sample

-

Benzoyl chloride (derivatizing agent)

-

Anhydrous organic solvent (e.g., Dichloromethane)

-

Triethylamine or other non-nucleophilic base

-

HPLC grade solvents (e.g., Hexane, Isopropanol)

-

Chiral HPLC column (e.g., CHIRAL-AGP)

Methodology:

-

Derivatization: Dissolve a known quantity of the aminopiperidine sample in the anhydrous solvent at 0°C. Add the base, followed by the dropwise addition of benzoyl chloride. The reaction selectively forms an amide with the primary amine.

-

Sample Preparation: After the reaction is complete (monitored by TLC), quench the reaction, extract the product, dry the organic layer, and evaporate the solvent. Dissolve the resulting benzoylated derivative in the HPLC mobile phase for analysis.

-

HPLC Conditions:

-

Column: Chiral stationary phase column.

-

Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Column Temperature: 30°C.

-

-

Analysis: Inject the prepared sample. The two enantiomers will elute at different retention times, allowing for the calculation of the enantiomeric excess by comparing the peak areas.

Caption: General workflow for the determination of enantiomeric excess via HPLC.

Reactivity and Applications

This compound is primarily used as a synthetic intermediate. Its reactivity is governed by the primary amine and the Cbz-protected secondary amine.

-

Cbz Deprotection: The Cbz group is a robust protecting group that is stable to many reagents but can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C in methanol), yielding the free (R)-3-aminopiperidine.[8][9]

-

Primary Amine Reactivity: The exocyclic primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and reductive amination to build more complex molecular architectures.

Application in Drug Synthesis: DPP-4 Inhibitors

The most prominent application of this compound is as a key chiral precursor for DPP-4 inhibitors like Alogliptin. The synthesis involves the coupling of the deprotected (R)-3-aminopiperidine with other synthetic fragments. The piperidine ring provides a rigid scaffold that correctly orients the functional groups for optimal binding to the enzyme's active site.[5]

Caption: Simplified pathway showing the role of this compound in drug synthesis.

Safety and Handling

-

Hazard Classifications: Based on related compounds, it may be classified as an acute oral toxicant, skin irritant, eye irritant, and may cause respiratory irritation (STOT SE 3).[4][10]

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wear protective gloves, eye protection, and face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Handling: Handle in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place under an inert atmosphere.[3]

References

- 1. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. 1-N-Cbz-3-aminopiperidine CAS#: 711002-74-3 [amp.chemicalbook.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 8. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 9. CN103373953A - Preparation method for 3-aminopiperidine and optical isomer thereof - Google Patents [patents.google.com]

- 10. (R)-(-)-3-Amino-1-Boc-piperidine = 98.0 TLC 188111-79-7 [sigmaaldrich.com]

An In-Depth Technical Guide to the Function and Application of Benzyl (3R)-3-aminopiperidine-1-carboxylate in Modern Drug Discovery

Introduction: The Strategic Importance of Chiral Scaffolds

In the landscape of modern pharmaceutical development, the piperidine ring stands out as a "privileged scaffold"—a molecular framework that is consistently found in a multitude of approved drugs and biologically active compounds.[1][2][3] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it an invaluable asset for medicinal chemists. However, the true power of this scaffold is unlocked when chirality is introduced. Living systems are inherently chiral, and the biological activity of a drug is critically dependent on its stereochemistry.[4]

This guide focuses on a quintessential example of a chiral building block: Benzyl (3R)-3-aminopiperidine-1-carboxylate . This molecule is not merely a synthetic intermediate; it is a carefully designed tool that enables the efficient and stereoselective construction of complex therapeutic agents. Its primary function, and the central theme of this guide, is its role as a key precursor in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a major class of drugs for the treatment of type 2 diabetes.[1] We will explore the molecule's core attributes, its application in the synthesis of the blockbuster drug Sitagliptin, and the ultimate functional consequence of its precise stereochemistry on human physiology.

Section 1: Core Molecular Attributes and Synthetic Utility

The efficacy of Benzyl (3R)-3-aminopiperidine-1-carboxylate as a building block stems from the strategic arrangement of its functional groups, each serving a distinct and critical purpose in multi-step organic synthesis.

-

The (3R)-Stereocenter: The "R" configuration at the 3-position is the cornerstone of the molecule's function. Biological targets, such as enzymes, are composed of chiral amino acids and possess highly specific, three-dimensional binding pockets. For a drug to be effective, its shape must be complementary to its target. The (3R)-stereochemistry of this building block ensures that the final drug molecule, such as Sitagliptin, adopts the correct orientation to bind with high affinity and selectivity to the active site of the DPP-4 enzyme. The alternative (S)-enantiomer would not fit as effectively, leading to dramatically lower activity.[4][5]

-

The Piperidine Ring: This six-membered heterocycle serves as a rigid and reliable scaffold. It positions the critical amino group and the rest of the molecule in a well-defined spatial arrangement, minimizing conformational ambiguity and maximizing the potential for potent target engagement.[3]

-

The Benzyl Carbamate (Cbz) Protecting Group: In a complex synthesis, it is crucial to control which parts of a molecule react. The Cbz group on the piperidine nitrogen acts as a robust "protecting group."[1] It is stable under a wide variety of reaction conditions, preventing the secondary amine of the piperidine ring from undergoing undesired reactions while chemical transformations are performed on the 3-amino group. The key advantage of the Cbz group is its selective and clean removal under mild conditions, typically catalytic hydrogenolysis, which does not disturb other sensitive parts of the molecule.[1]

-

The 3-Amino Group: This primary amine is the key "functional handle." It is the reactive site used to connect the piperidine core to other parts of the target molecule through reactions like acylation or alkylation, forming the complete structure of the active pharmaceutical ingredient (API).[1]

Section 2: Application Profile - Synthesis of Sitagliptin, a DPP-4 Inhibitor

The most prominent application of Benzyl (3R)-3-aminopiperidine-1-carboxylate is in the industrial synthesis of Sitagliptin, an oral hypoglycemic agent.[6][7] The synthesis hinges on the robust and stereospecific coupling of this chiral amine with a pre-functionalized side chain.

Workflow for Sitagliptin Synthesis

The overall process involves coupling the chiral amine building block with a carboxylic acid derivative of the trifluorophenylbutanoic acid side chain, followed by the removal of the Cbz protecting group to yield the final active drug.

Sources

- 1. researchgate.net [researchgate.net]

- 2. axonmedchem.com [axonmedchem.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic and pharmacodynamic properties of multiple oral doses of sitagliptin, a dipeptidyl peptidase-IV inhibitor: a double-blind, randomized, placebo-controlled study in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)-3-Amino-1-N-Cbz-piperidine

This technical guide provides a comprehensive overview of (R)-3-Amino-1-N-Cbz-piperidine (CAS Number: 1044560-96-4), a key chiral intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Properties and Spectroscopic Data

(R)-3-Amino-1-N-Cbz-piperidine, also known as (R)-Benzyl 3-aminopiperidine-1-carboxylate, is a versatile building block in organic synthesis. Its structural characteristics, including the presence of a chiral center and a carbobenzyloxy (Cbz) protecting group, make it a valuable component in the stereoselective synthesis of complex molecules.

Table 1: Physicochemical and Spectroscopic Data for (R)-3-Amino-1-N-Cbz-piperidine

| Property | Value | Reference |

| CAS Number | 1044560-96-4 | N/A |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are liquids or solids. | N/A |

| 1H NMR | Spectrum available | [2] |

| 13C NMR | Spectrum available | [3] |

| InChI | InChI=1S/C13H18N2O2/c14-12-7-4-8-15(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,14H2/t12-/m1/s1 | [2] |

| SMILES | N1(C(OCC2=CC=CC=C2)=O)CCC--INVALID-LINK--C1 | [2] |

Synthesis of (R)-3-Amino-1-N-Cbz-piperidine

The enantiomerically pure form of 3-aminopiperidine derivatives is crucial for the efficacy of many pharmaceutical compounds. Several synthetic strategies have been developed to produce (R)-3-Amino-1-N-Cbz-piperidine and its analogs. Below are detailed experimental protocols for two distinct and significant methods.

Enzymatic Synthesis using Transaminase

This method utilizes a transaminase enzyme to stereoselectively introduce the amine group, offering a green and efficient alternative to traditional chemical synthesis.[4]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine nitrogen-protected 3-piperidone (the specific protecting group can be C1-4 alkoxycarbonyl, carbobenzoxy, or benzyl), an amino donor, and the transaminase enzyme in an appropriate buffer solution.[4]

-

Transformation: Allow the transaminase reaction to proceed under controlled temperature and pH until the conversion of the ketone to the desired (R)-amine is complete. The reaction progress can be monitored by techniques such as HPLC or GC.[4]

-

Work-up and Deprotection: Upon completion, the enzyme is typically removed by filtration or centrifugation. The nitrogen-protected (R)-3-aminopiperidine is then extracted from the aqueous phase using an organic solvent.[4]

-

Final Product Formation: The protecting group is subsequently removed to yield (R)-3-aminopiperidine or its salt. For instance, a Cbz group can be removed by hydrogenation.[4]

Workflow for Enzymatic Synthesis:

Multi-step Synthesis from L-Glutamic Acid

This chemoenzymatic approach starts from a readily available chiral building block, L-glutamic acid, and involves several chemical transformations to construct the piperidine ring.

Experimental Protocol:

-

Esterification and Boc-Protection: To a stirred solution of dimethyl ester of L-glutamic acid in CH₂Cl₂ at 0°C, add triethylamine, (Boc)₂O, and a catalytic amount of DMAP. The reaction mixture is stirred at room temperature for 6 hours. After quenching with water, the product is extracted with CH₂Cl₂.

-

Reduction of Diester: The resulting (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate is reduced using NaBH₄ to yield the corresponding diol.

-

Tosylation of Diol: The diol is then treated with p-toluenesulfonyl chloride and triethylamine in the presence of DMAP to form the ditosylate.

-

Cyclization: The crude ditosylate is reacted with an appropriate amine (e.g., benzylamine) to induce cyclization and form the substituted piperidine derivative.

-

Deprotection: The Boc and any other protecting groups are removed to yield the final 3-aminopiperidine derivative.

Application in Drug Development: DPP-IV Inhibition

(R)-3-Amino-1-N-Cbz-piperidine and its analogs are pivotal intermediates in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors.[5] These drugs, including alogliptin and linagliptin, are used for the management of type 2 diabetes mellitus.[5]

Mechanism of Action of DPP-IV Inhibitors

DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6] These hormones play a crucial role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release in a glucose-dependent manner.[7][8]

By inhibiting DPP-IV, drugs synthesized from (R)-3-Amino-1-N-Cbz-piperidine increase the levels of active GLP-1 and GIP.[9][10] This leads to enhanced insulin secretion from pancreatic β-cells and reduced glucagon secretion from α-cells, ultimately resulting in improved glycemic control with a low risk of hypoglycemia.[8][10]

Signaling Pathway of DPP-IV Inhibition:

Experimental Workflow for DPP-IV Inhibition Assay

The efficacy of potential DPP-IV inhibitors is often evaluated using in vitro fluorescence-based assays.

Experimental Protocol:

-

Reagent Preparation: Prepare solutions of the DPP-IV enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and the test compound ((R)-3-Amino-1-N-Cbz-piperidine-derived inhibitor) at various concentrations in an appropriate assay buffer.

-

Reaction Initiation: In a microplate, add the DPP-IV enzyme and the test compound. After a pre-incubation period, initiate the reaction by adding the fluorogenic substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a microplate reader. The cleavage of the substrate by DPP-IV releases a fluorescent molecule, leading to an increase in fluorescence.

-

Data Analysis: The rate of the reaction is determined from the slope of the fluorescence versus time plot. The inhibitory activity of the test compound is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Workflow for a DPP-IV Inhibition Assay:

Conclusion

(R)-3-Amino-1-N-Cbz-piperidine is a critically important chiral intermediate with significant applications in the pharmaceutical industry. Its stereochemistry is essential for the biological activity of the resulting drug molecules, particularly in the class of DPP-IV inhibitors for the treatment of type 2 diabetes. The synthetic methodologies and understanding of its role in targeting specific biological pathways, as detailed in this guide, are fundamental for the continued development of new and effective therapeutics.

References

- 1. scbt.com [scbt.com]

- 2. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum [chemicalbook.com]

- 3. (R)-3-N-CBZ-AMINO-PIPERIDINE (478646-32-1) 1H NMR spectrum [chemicalbook.com]

- 4. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]

- 5. Alogliptin Monograph for Professionals - Drugs.com [drugs.com]

- 6. Efficacy and Safety of Linagliptin (Tradjenta) in Adults With Type-2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Linagliptin? [synapse.patsnap.com]

- 8. nbinno.com [nbinno.com]

- 9. pharmacyfreak.com [pharmacyfreak.com]

- 10. tianmingpharm.com [tianmingpharm.com]

Chiral Piperidine Derivatives: A Technical Guide for Medicinal Chemists

For Researchers, Scientists, and Drug Development Professionals

The chiral piperidine scaffold is a privileged structural motif, prominently featured in a vast array of pharmaceuticals and natural products. Its inherent conformational flexibility and ability to engage in diverse molecular interactions make it a cornerstone in modern drug design. This technical guide provides an in-depth exploration of chiral piperidine derivatives in medicinal chemistry, focusing on their synthesis, biological activities, and therapeutic applications. We present a compilation of quantitative data, detailed experimental protocols for key synthetic methodologies, and visual representations of relevant signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.

The Significance of Chirality in Piperidine-Containing Drugs

The stereochemistry of the piperidine ring plays a pivotal role in determining the pharmacological profile of a drug molecule. The introduction of chiral centers can significantly influence a compound's binding affinity and selectivity for its biological target, as well as its pharmacokinetic and pharmacodynamic properties. Enantiomers of a chiral drug can exhibit vastly different activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. Therefore, the development of efficient stereoselective synthetic methods is of paramount importance in medicinal chemistry.

Synthesis of Chiral Piperidine Derivatives

The asymmetric synthesis of chiral piperidines is a well-explored area of organic chemistry, with numerous methodologies developed to achieve high levels of enantioselectivity and diastereoselectivity. These methods can be broadly categorized into several key approaches:

-

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine derivatives is a powerful and atom-economical method for accessing chiral piperidines.[1] This approach often utilizes chiral transition metal catalysts, such as those based on rhodium or iridium, in combination with chiral ligands.[1][2][3][4][5]

-

Organocatalysis: Chiral organic molecules can be used to catalyze the enantioselective synthesis of piperidine derivatives through various reaction cascades, such as Michael addition/cyclization sequences.[6][7][8][9]

-

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries allows for the diastereoselective synthesis of piperidine precursors, which can then be cleaved to yield the desired chiral piperidine.

-

Biocatalysis: Enzymes, such as transaminases and imine reductases, are increasingly being employed for the stereoselective synthesis of chiral amines and heterocycles, including piperidines.[10]

Experimental Protocols

Below are detailed experimental protocols for key synthetic transformations used to prepare chiral piperidine derivatives.

1. Rhodium-Catalyzed Asymmetric Transfer Hydrogenation of a Pyridinium Salt [3]

This protocol describes a reductive transamination reaction for the synthesis of a chiral piperidine from a pyridinium salt.

-

Materials: Pyridinium salt (0.5 mmol, 1.0 equiv), (R)-1-phenylethylamine (10.0 equiv), [Cp*RhCl₂]₂ (1 mol%), Dichloromethane (DCM)/H₂O (15:1, 4.0 mL), Formic acid (24.0 equiv).

-

Procedure:

-

To a vial, add the pyridinium salt, (R)-1-phenylethylamine, and [Cp*RhCl₂]₂.

-

Seal the vial and add the DCM/H₂O mixture, followed by formic acid.

-

Stir the reaction mixture at 40 °C for 22 hours in air.

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.

-

2. Organocatalytic Asymmetric Domino Michael Addition/Aminalization [7]

This protocol outlines the synthesis of a polysubstituted chiral piperidine using an O-TMS protected diphenylprolinol catalyst.

-

Materials: Aldehyde (0.2 mmol), Trisubstituted nitroolefin (0.3 mmol), O-TMS protected diphenylprolinol catalyst (20 mol%), Toluene.

-

Procedure:

-

To a solution of the aldehyde and the nitroolefin in toluene, add the O-TMS protected diphenylprolinol catalyst.

-

Stir the reaction mixture at room temperature for the specified time (typically 24-72 hours).

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent and purify the residue by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

-

3. Asymmetric Synthesis of (-)-Paroxetine [11]

This protocol describes a diastereoconvergent synthesis of the antidepressant drug (-)-Paroxetine.

-

Key Steps: The synthesis involves a diastereodivergent copper-catalyzed regioselective ring-opening of diastereomeric 2,3-epoxyamides with a Grignard reagent.[11] A subsequent Barton–McCombie deoxygenation establishes the trans configuration of the substituents at C-3 and C-4.[11] The final steps involve the incorporation of the sesamol moiety, reduction of the carbonyl group, and removal of the chiral auxiliary.[11]

-

Detailed Procedure for Mesylate Substitution:

-

Transform the precursor alcohol into the corresponding mesylate by treatment with methanesulfonyl chloride (MsCl) and triethylamine (NEt₃).[11]

-

Perform a substitution reaction with sesamol in the presence of sodium hydride (NaH) to introduce the sesamol moiety.[11]

-

Remove the Boc (tert-butoxycarbonyl) protecting group to yield (-)-paroxetine.[11]

-

4. Synthesis of Niraparib [10][12][13][14][15]

The synthesis of the PARP inhibitor Niraparib can be achieved through various routes, often involving the coupling of a chiral piperidine fragment with an indazole moiety.

-

General Synthetic Strategy:

-

Synthesis of the Chiral Piperidine Intermediate: This can be achieved through multiple methods, including biocatalytic approaches using imine reductases to obtain the desired (S)-3-aryl-piperidine.[10]

-

Synthesis of the Indazole Moiety: The indazole core is typically synthesized separately.

-

Coupling and Final Steps: The chiral piperidine and the indazole fragments are coupled, followed by functional group manipulations, such as amidation and deprotection, to yield Niraparib.[12][15]

-

-

Example of a Coupling Step: A key step can involve the reaction of (S)-tert-butyl 3-(4-bromophenyl)piperidine-1-carboxylate with the indazole intermediate in the presence of a suitable base and solvent, followed by recrystallization.[15]

Quantitative Data: Structure-Activity Relationships

The following tables summarize quantitative data from structure-activity relationship (SAR) studies of various classes of chiral piperidine derivatives.

Table 1: SAR of 4,4-Disubstituted Piperidine NK1 Receptor Antagonists [16]

| Compound | R Group (Piperidine Nitrogen) | hNK1 IC₅₀ (nM) |

| 12 | 3,5-bis(trifluoromethyl)benzyl ether | 0.95 |

| 38 | Acyl | 5.3 |

| 39 | Sulfonyl | 5.7 |

Table 2: SAR of trans-3,4-Dimethyl-4-Arylpiperidine Opioid Receptor Antagonists [17]

| Compound | R Group (Aryl Substituent) | µ Kᵢ (nM) | κ Kᵢ (nM) | δ Kᵢ (nM) |

| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |

| 2 | 2-OH | 1.9 | 15 | 118 |

| 3 | 4-OH | 11 | 22 | 260 |

| 4 | 3-OCH₃ | 16 | 13 | 160 |

| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |

| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |

Table 3: Binding Affinities of Solifenacin for Muscarinic Receptors [18][19]

| Receptor Subtype | Solifenacin pKᵢ | Solifenacin Kᵢ (nM) |

| M₁ | 7.6 | 26 |

| M₂ | 6.9 | 170 |

| M₃ | 8.0 | 12 |

| M₄ | - | 110 |

| M₅ | - | 31 |

Table 4: Binding Affinities of Risperidone for Various Receptors [20]

| Receptor | Kᵢ value (nM) |

| D₂ | 3.2 |

| 5-HT₂A | 0.2 |

| 5-HT₁A | 420 |

| 5-HT₂C | 50 |

| D₁ | 240 |

| D₄ | 7.3 |

| α₁A | 5 |

| α₂A | 16 |

| H₁ | 20 |

Table 5: Inhibitory Potency of Piperidine-based HIV-1 Protease Inhibitors [21]

| Compound | P2-Ligand | P2'-Ligand | IC₅₀ (nM) |

| 22a | (R)-piperidine-3-carboxamide | 4-methoxyphenylsulfonamide | 3.61 |

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by chiral piperidine-containing drugs is crucial for rational drug design and development. Here, we illustrate the mechanisms of action for two prominent examples, Risperidone and Solifenacin.

Risperidone: D₂ and 5-HT₂A Receptor Antagonism

Risperidone is an atypical antipsychotic that exhibits potent antagonism at both dopamine D₂ and serotonin 5-HT₂A receptors.[20][22] Its therapeutic efficacy in treating schizophrenia is attributed to the modulation of dopaminergic and serotonergic neurotransmission.[20]

Solifenacin: M₃ Muscarinic Receptor Antagonism in Overactive Bladder

Solifenacin is a competitive muscarinic receptor antagonist used to treat overactive bladder.[18][23][24] It exhibits selectivity for the M₃ receptor subtype, which is primarily responsible for mediating bladder smooth muscle contraction.[18][23][24]

Conclusion

Chiral piperidine derivatives continue to be a rich source of inspiration for the development of new therapeutic agents. Their versatile nature allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of the synthesis, quantitative biological data, and mechanisms of action of key chiral piperidine derivatives. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as valuable resources for researchers in the field of medicinal chemistry, facilitating the design and discovery of the next generation of chiral piperidine-based drugs.

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Combining bio- and organocatalysis for the synthesis of piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 13. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 14. Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Eureka | Patsnap [eureka.patsnap.com]

- 15. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 16. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacological characterization of a new antimuscarinic agent, solifenacin succinate, in comparison with other antimuscarinic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. mdpi.com [mdpi.com]

- 23. Solifenacin: treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Amine Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in peptide chemistry and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Max Bergmann and Leonidas Zervas, it was the first widely used Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1][2] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable and frequently employed tool due to its unique stability, reliability, and diverse deprotection methods.[1] This technical guide provides a comprehensive overview of the Cbz protecting group, from its core function and reaction mechanisms to detailed experimental protocols and quantitative data.

Core Function and Mechanism

The primary role of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent unwanted side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a significantly less nucleophilic carbamate.[1] The Cbz group is lauded for its stability across a wide range of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1]

The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, a reaction often referred to as the Schotten-Baumann reaction.[2] The base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]

Data Presentation: A Quantitative Overview

The efficiency of Cbz protection and deprotection reactions is a critical factor in its widespread adoption. The following tables summarize representative quantitative data for these transformations.[2]

Table 1: Representative Yields for Cbz Protection of Various Amines [2]

| Amine Substrate | Reagents and Conditions | Yield (%) |

| Glycine | Cbz-Cl, aq. Na2CO3, 0 °C | > 90 |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 |

| Phenylalanine | Cbz-Cl, aq. NaHCO3, rt | > 90 |

| Benzylamine | Cbz-Cl, Et3N, CH2Cl2, 0 °C to rt | ~98 |

| Aniline | Cbz-Cl, Pyridine, CH2Cl2, 0 °C | ~92 |

Table 2: Comparison of Cbz Deprotection Methods and Yields [3]

| Cbz-Protected Substrate | Deprotection Method and Conditions | Yield (%) |

| N-Cbz-aniline | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | 98 |

| N-Cbz-L-phenylalanine | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | >95 |

| N-Cbz protected piperidine | H₂, Pd/C (5-10%), MeOH or EtOH, rt, 1-24 h | ~95 |

| N-Cbz protected peptides | Ammonium formate, Pd/C, MeOH, reflux, 1-3 h | >90 |

| Halogenated N-Cbz anilines | Ammonium formate, Pd/C, MeOH, reflux, 1-3 h | 90-95 |

| N-Cbz aromatic amines | NaBH₄, Pd/C, MeOH, rt, 5-15 min | 93-98 |

| N-Cbz protected amino acids | HBr in Acetic Acid (33%), rt, 1-4 h | 85-95 |

Experimental Protocols

Detailed methodologies for the introduction and removal of the Cbz protecting group are provided below.

Protocol 1: Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)[2]

Materials:

-

Amino acid (1.0 equivalent)

-

1 M aqueous solution of sodium carbonate (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M HCl

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolution: Dissolve the amino acid in a 1 M aqueous solution of sodium carbonate with cooling in an ice bath.[2]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate dropwise, ensuring the temperature remains below 5 °C.[2]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[2]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[2]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[2]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[2]

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis[2]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound in a suitable solvent such as methanol or ethanol.[2]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst.[2]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[2]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, ensuring it remains wet.[2]

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[2]

Protocol 3: Cbz Deprotection under Acidic Conditions (HBr in Acetic Acid)[4]

Materials:

-

Cbz-protected compound

-

Glacial acetic acid

-

33% solution of hydrobromic acid in acetic acid (HBr in AcOH)

Procedure:

-

Dissolution: Dissolve the Cbz-protected compound in glacial acetic acid.[4]

-

Reagent Addition: Add a solution of hydrobromic acid in acetic acid (e.g., 33% HBr in AcOH).[4]

-

Reaction: Stir the mixture at room temperature for 2 to 16 hours.[4]

-

Work-up: The work-up procedure may involve precipitation of the amine hydrobromide salt by adding diethyl ether or an aqueous workup with basification followed by extraction to obtain the free amine.[1][5]

Signaling Pathways and Experimental Workflows

Visual representations of the chemical transformations and logical relationships are crucial for understanding the application of the Cbz protecting group.

References

(R)-1-Cbz-3-aminopiperidine molecular weight and formula

An In-depth Technical Guide to (R)-1-Cbz-3-aminopiperidine: Properties, Synthesis, and Application

Introduction

This compound is a chiral synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure combines two key features that are highly valued in drug design: a chiral 3-aminopiperidine core and a carboxybenzyl (Cbz or Z) protecting group. The piperidine ring is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to impart favorable physicochemical and pharmacokinetic properties.[1][2] The specific stereochemistry at the C-3 position is crucial for achieving selective interaction with biological targets, while the Cbz group provides robust protection of the ring nitrogen, enabling controlled, regioselective reactions in multi-step synthetic sequences.

This guide serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecular properties of this compound, delves into the strategic rationale behind its molecular design, outlines detailed synthetic methodologies, and discusses its application as a critical intermediate in the development of novel therapeutics.

Molecular Properties and Identification

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₂ | [3][4] |

| Molecular Weight | 234.29 g/mol | [3][4][5] |

| Appearance | Typically a solid | N/A |

| Stereochemistry | (R)-enantiomer | N/A |

| InChI Key | PBFBPDLWODIXHK-GFCCVEGCSA-N | [3] |

| Canonical SMILES | C1CN(C(N)=O)OCC2=CC=CC=C2 | [3] |

The Strategic Importance of the Molecular Architecture

The utility of this compound in drug discovery stems from the distinct roles of its two primary components: the chiral piperidine scaffold and the Cbz protecting group.

The Chiral Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most common nitrogen-containing heterocycles found in pharmaceuticals.[2][6] Its prevalence is due to several advantageous features:

-

Modulation of Physicochemical Properties: The saturated, flexible nature of the piperidine ring can be used to tune properties like lipophilicity and aqueous solubility, which are critical for oral bioavailability and distribution within the body.[1][7]

-

Biological Activity and Selectivity: The three-dimensional structure of the piperidine core can effectively mimic peptide structures or present substituents in a defined spatial orientation, leading to enhanced biological activity and selectivity for a specific target.[6] The introduction of a chiral center, as in 3-aminopiperidine, is paramount for achieving enantiomerically pure pharmaceuticals, which often results in higher efficacy and reduced side effects.[6]

-

Improved Pharmacokinetics: Incorporation of piperidine scaffolds can lead to better metabolic stability and overall pharmacokinetic profiles.[1][7] Chiral piperidine derivatives are found in numerous approved drugs, highlighting their therapeutic value.[1][8]

The Carboxybenzyl (Cbz) Protecting Group: Enabling Controlled Synthesis

The carboxybenzyl group is a cornerstone of amine protection in organic synthesis, particularly in peptide chemistry where it was first introduced by Bergmann and Zervas.[9][10] Its function is to temporarily mask the reactivity of an amine to prevent undesired side reactions.[11]

The key features of the Cbz group are:

-

Robust Protection: It converts the primary or secondary amine into a carbamate, which is significantly less nucleophilic and basic, allowing other parts of the molecule to be modified selectively.[9][11]

-

Orthogonality: The Cbz group is stable to a wide range of reaction conditions but can be removed under specific, mild conditions that often do not affect other common protecting groups like Boc (tert-butyloxycarbonyl). This orthogonality is crucial for complex syntheses.[12]

-

Deprotection via Hydrogenolysis: The most common method for Cbz removal is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst, Pd/C).[12][13] This process is typically clean, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[13]

The choice of the Cbz group for the piperidine ring nitrogen in this compound allows the free 3-amino group to be used as a nucleophile for subsequent reactions, such as amide bond formation, without interference from the ring nitrogen.

Caption: Logical relationship between the core components of this compound and their functional advantages in drug development.

Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached through several routes. A common strategy involves the resolution of a racemic precursor or an asymmetric synthesis, followed by the protection of the relevant functional groups. More recently, biocatalytic methods have emerged as a powerful and sustainable alternative.

Chemical Synthesis via Hofmann Rearrangement

One established route to chiral 3-aminopiperidines involves a Hofmann rearrangement of a chiral piperidine-3-carboxamide. This can be integrated into a multi-step synthesis starting from a commercially available precursor.

Caption: Workflow for the chemical synthesis of this compound.

Exemplary Protocol:

-

Chiral Resolution: Racemic N-Cbz-3-piperidinecarboxylic acid is resolved using a chiral amine, such as (R)-phenylethylamine, to selectively crystallize the desired diastereomeric salt. Subsequent acidification liberates the enantiomerically pure (R)-N-Cbz-3-piperidinecarboxylic acid.[14]

-

Causality: This classical resolution method is effective for separating enantiomers on a large scale. The choice of resolving agent is critical for obtaining high diastereomeric excess and good crystal formation.

-

-

Amidation: The resulting carboxylic acid is converted to the primary amide. This is typically achieved by first activating the acid (e.g., forming an acid chloride with thionyl chloride or oxalyl chloride) followed by reaction with ammonia.[14]

-

Causality: The activation step is necessary to make the carboxyl group sufficiently electrophilic to react with ammonia. The reaction is usually run at low temperatures to minimize side reactions.

-

-

Hofmann Rearrangement: The (R)-N-Cbz-piperidine-3-carboxamide undergoes a Hofmann rearrangement using an oxidant like sodium hypobromite (NaOBr), prepared in situ from bromine and sodium hydroxide. This reaction converts the amide to a primary amine with the loss of one carbon atom.[14][15]

-

Causality: The Hofmann rearrangement is a reliable method for the synthesis of amines from amides. The reaction proceeds with retention of configuration at the chiral center, ensuring the stereochemical integrity of the product.

-

Biocatalytic Synthesis via Enzyme Cascade

Modern synthetic chemistry increasingly leverages enzymes to perform highly selective and sustainable transformations. A one-pot multi-enzyme cascade has been developed for the synthesis of enantiopure Cbz-protected 3-aminopiperidine from amino acid-derived starting materials.[15][16]

Protocol Overview:

-

Starting Material: The synthesis begins with N-Cbz-protected L-ornithinol, which is derived from the natural amino acid L-ornithine.

-

Enzyme Cascade: Two enzymes are used in a one-pot reaction:

-

A galactose oxidase (GOase) variant oxidizes the primary alcohol of the starting material to an aldehyde.

-

An imine reductase (IRED) then catalyzes the intramolecular reductive amination of the intermediate amino-aldehyde, forming the piperidine ring stereoselectively.[15]

-

Causality: This one-pot approach is highly efficient as it avoids the isolation of the labile amino-aldehyde intermediate, which could be prone to racemization.[15] The enzymes provide exquisite chemo- and stereoselectivity under mild, aqueous conditions, representing a significant advantage over traditional chemical methods.[16]

-

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its bifunctional nature—a nucleophilic primary amine at the 3-position and a protected secondary amine in the ring—makes it an ideal building block for constructing more complex molecules.

-

Scaffold for DPP-4 Inhibitors: The 3-aminopiperidine core is a key structural feature in a class of drugs used to treat type 2 diabetes known as dipeptidyl peptidase-4 (DPP-4) inhibitors. For example, Alogliptin contains this moiety.[15] The (R)-enantiomer of 3-aminopiperidine is often crucial for potent and selective inhibition of the DPP-4 enzyme.[17]

-

Peptidomimetics: The rigid piperidine ring can serve as a scaffold to mimic the turns and loops of peptides, leading to the development of peptidomimetic drugs with improved stability and oral bioavailability compared to their natural peptide counterparts.[6]

-

CNS Agents: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS).[6][18] this compound can serve as a starting point for the synthesis of novel CNS drug candidates by allowing for the introduction of diverse substituents at the 3-amino position.

Conclusion

This compound is a synthetically versatile and commercially valuable building block that masterfully combines the structural benefits of a chiral piperidine core with the strategic advantages of a robust amine-protecting group. Its application is central to the efficient and stereocontrolled synthesis of a variety of pharmaceutical targets. The continued development of both classical chemical and modern biocatalytic routes to this intermediate underscores its importance and ensures its accessibility for future drug discovery and development endeavors. Understanding the rationale behind its synthesis and the function of its constituent parts empowers researchers to leverage this molecule to its full potential in creating the next generation of therapeutics.

References

- BenchChem. (2025). The Strategic Role of the Carboxybenzyl (Cbz) Protecting Group in Cysteine Chemistry: An In-depth Technical Guide. BenchChem.

- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.

- Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.

- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate.

- Thieme E-Books & E-Journals. Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect.

- Wikipedia. Benzyl chloroformate. Wikipedia.

- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.

- Unknown Source. The Role of Piperidine Derivatives in Pharmaceutical Synthesis.

- ResearchGate. Structure of the U.S. FDA-approved drugs that contain chiral piperidine.... ResearchGate.

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

- ChemicalBook. (R)-1-Boc-3-Aminopiperidine synthesis. ChemicalBook.

- ChemicalBook. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum. ChemicalBook.

- Chem-Impex. (S)-1-Benzyl-3-aminopiperidine. Chem-Impex.

- Google Patents. (2015). Preparation method of (R)-3-Boc-aminopiperidine. Google Patents.

- Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.

- Santa Cruz Biotechnology. 3-Amino-1-N-Cbz-piperidine, CAS 711002-74-3. SCBT.

- PubChem. 1-BOC-3-Aminopiperidine. PubChem.

- National Institutes of Health. (2015). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. NIH.

- Apollo Scientific. (S)-1-Cbz-3-aminopiperidine. Apollo Scientific.

- CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- Royal Society of Chemistry. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications.

- Sigma-Aldrich. (R)-(-)-3-Amino-1-Boc-piperidine. Sigma-Aldrich.

- ChemicalBook. Synthesis and Application of (R)-3-(Boc-Amino)piperidine. ChemicalBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-3-AMINO-1-N-CBZ-PIPERIDINE(1044560-96-4) 1H NMR spectrum [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 876461-55-1 Cas No. | (S)-1-Cbz-3-aminopiperidine | Apollo [store.apolloscientific.co.uk]

- 6. nbinno.com [nbinno.com]

- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 11. total-synthesis.com [total-synthesis.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 14. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 15. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 16. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 18. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physical Properties of N-Cbz Protected Aminopiperidines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-Cbz (carboxybenzyl) protected aminopiperidines. These compounds are crucial building blocks in medicinal chemistry and drug development, serving as key intermediates in the synthesis of a wide range of pharmaceutical agents. Understanding their physical characteristics is paramount for their effective handling, application in synthesis, and for the development of robust and scalable manufacturing processes. This document outlines key physical data, detailed experimental protocols for their synthesis and characterization, and visual representations of synthetic workflows.

Core Physical Properties

The physical properties of N-Cbz protected aminopiperidines are influenced by the position of the amino group on the piperidine ring (2-, 3-, or 4-position). These properties, including melting point, solubility, and spectroscopic characteristics, are summarized below.

Table 1: General Physical Properties of N-Cbz Protected Aminopiperidines

| Property | N-Cbz-2-aminopiperidine | N-Cbz-3-aminopiperidine | N-Cbz-4-aminopiperidine |

| IUPAC Name | Benzyl 2-aminopiperidine-1-carboxylate | Benzyl 3-aminopiperidine-1-carboxylate | Benzyl 4-aminopiperidine-1-carboxylate |

| CAS Number | 1093759-67-1 | 711002-74-3[1][2][3][4][5] | 120278-07-1[6] |

| Molecular Formula | C₁₃H₁₈N₂O₂ | C₁₃H₁₈N₂O₂[2][3][7] | C₁₃H₁₈N₂O₂[6] |

| Molecular Weight | 234.29 g/mol | 234.29 g/mol [3][7] | 234.29 g/mol [6] |

| Appearance | Not specified | Yellow viscous liquid[2] | White solid[8] |

| Melting Point | Not specified | Not available | 68 °C (decomposes)[8] |

Table 2: Solubility Profile of N-Cbz Protected Aminopiperidines

| Solvent | N-Cbz-2-aminopiperidine | N-Cbz-3-aminopiperidine | N-Cbz-4-aminopiperidine |

| Water | Insoluble | Slightly soluble | Insoluble[8] |

| Organic Solvents | Soluble | Soluble | Soluble[8] |

| Dimethyl sulfoxide (DMSO) | Soluble | Soluble | Soluble |

Table 3: Spectroscopic Data of N-Cbz Protected Aminopiperidines

| Spectroscopic Data | N-Cbz-2-aminopiperidine | N-Cbz-3-aminopiperidine | N-Cbz-4-aminopiperidine |

| ¹H NMR (CDCl₃, δ ppm) | Data not readily available in a compiled format. | Data not readily available in a compiled format. | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, CH₂-Ph), ~4.10 (br s, 2H, piperidine-H), ~2.90 (t, 2H, piperidine-H), ~2.75 (m, 1H, piperidine-H), ~1.85 (m, 2H, piperidine-H), ~1.40 (m, 2H, piperidine-H) |

| ¹³C NMR (CDCl₃, δ ppm) | Data not readily available in a compiled format. | Data not readily available in a compiled format. | ~155.0 (C=O), ~137.0 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~67.0 (CH₂-Ph), ~49.0 (piperidine-CH), ~44.0 (piperidine-CH₂), ~33.0 (piperidine-CH₂) |

| IR (cm⁻¹) | Key peaks expected: ~3300-3400 (N-H stretch), ~1680-1700 (C=O, urethane), ~1600 (C=C, aromatic) | Key peaks expected: ~3300-3400 (N-H stretch), ~1680-1700 (C=O, urethane), ~1600 (C=C, aromatic) | Key peaks expected: ~3300-3400 (N-H stretch), ~1680-1700 (C=O, urethane), ~1600 (C=C, aromatic) |

Note: NMR data are approximate and can vary based on solvent and experimental conditions. Researchers should consult primary literature for detailed spectral assignments.

Experimental Protocols

The following section details the generalized experimental procedures for the synthesis and characterization of N-Cbz protected aminopiperidines.

Synthesis of N-Cbz Protected Aminopiperidines

A common method for the synthesis of N-Cbz protected aminopiperidines involves the reaction of the corresponding aminopiperidine with benzyl chloroformate (Cbz-Cl) under basic conditions.

Materials:

-

Aminopiperidine isomer (2-, 3-, or 4-aminopiperidine)

-

Benzyl chloroformate (Cbz-Cl)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminopiperidine (1.0 equivalent) in anhydrous DCM or THF.

-

Addition of Base: Add the base (1.1 to 1.5 equivalents) to the solution and stir.

-

Addition of Cbz-Cl: Cool the reaction mixture to 0 °C using an ice bath. Slowly add benzyl chloroformate (1.0 to 1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Cbz protected aminopiperidine.

-

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz or 500 MHz).

-

Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using an FT-IR spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

-

Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra are acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

-

This analysis confirms the molecular weight of the synthesized compound.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows related to N-Cbz protected aminopiperidines.

Caption: General synthesis workflow for N-Cbz protected aminopiperidines.

Caption: Factors influencing the physical properties of N-Cbz protected aminopiperidines.

References

- 1. 1-N-Cbz-3-aminopiperidine | 711002-74-3 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. Phenylmethyl 3-amino-1-piperidinecarboxylate | C13H18N2O2 | CID 2756612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-1-N-Cbz-piperidine | C13H18N2O2 | CID 17846640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

Introduction to Enantiomerically Pure Piperidine Scaffolds: A Senior Application Scientist's Perspective

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a simple six-membered nitrogenous heterocycle, is arguably one of the most significant building blocks in modern medicinal chemistry.[1][2] Its prevalence as a "privileged scaffold" is not coincidental; it is rooted in the unique physicochemical and structural properties this motif confers upon a molecule.[3][4][5] The piperidine framework can enhance metabolic stability, modulate lipophilicity to improve pharmacokinetic profiles (ADME), and provide a three-dimensional vector for substituents to engage with biological targets.[5][6]

However, the true pharmacological value is often unlocked when chirality is introduced. The stereochemistry of substituents on the piperidine ring can profoundly influence a compound's efficacy, selectivity, and overall safety profile.[4][7] A single chiral center can mean the difference between a potent therapeutic agent and an inactive or even toxic compound. Consequently, the development of robust, efficient, and stereoselective synthetic routes to access enantiomerically pure piperidine derivatives is a critical mission in drug discovery.[4][8]

This guide moves beyond a simple recitation of reactions. It is designed to provide a field-proven perspective on the core strategies for synthesizing these vital scaffolds. We will explore the causality behind methodological choices, present self-validating experimental protocols, and ground our discussion in authoritative literature, offering a holistic understanding of both the synthesis and application of these indispensable chemical entities.

Part 1: Asymmetric Synthesis via Prochiral Precursor Dearomatization

One of the most elegant and atom-economical strategies for generating chiral piperidines is the asymmetric reduction or functionalization of flat, prochiral pyridine precursors.[1] The primary challenge lies in overcoming the aromaticity of the pyridine ring.[9] This is typically achieved by activating the ring, making it more susceptible to stereoselective transformations.

Catalytic Asymmetric Hydrogenation of Pyridinium Salts

This powerful method involves the activation of the pyridine ring via N-alkylation or N-acylation to form a pyridinium salt.[4] This salt is then subjected to hydrogenation using a chiral metal complex, typically based on iridium or rhodium, which catalyzes the stereoselective addition of hydrogen.[4] The choice of chiral ligand is paramount, as it orchestrates the facial selectivity of the hydrogen delivery to the pyridinium ring.

| Entry | Catalyst System | Substrate Type | Yield (%) | ee (%) | Reference |

| 1 | [Cp*RhCl₂]₂ / Chiral Amine | Pyridinium Salt | High | Excellent | [3] |

| 2 | Iridium / Chiral Ligand | N-benzyl-2-phenylpyridinium | >95 | >99 | [4] |

| 3 | Rhodium / Chiral Ligand | Tetrasubstituted Fluoroalkene | High | >95 | [1] |

This protocol is representative of the hydrogenation of activated pyridinium salts for producing chiral piperidines.[4]

-

Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]₂ (1 mol%) and the desired chiral ligand (e.g., a phosphine-based ligand, 2.2 mol%) is prepared in a degassed solvent such as dichloromethane (CH₂Cl₂). The solution is stirred for 15-30 minutes.

-

Reaction Setup: The resulting catalyst solution is transferred via syringe to a stainless steel autoclave containing the N-benzyl-2-phenylpyridinium bromide substrate (0.25 mmol).

-

Hydrogenation: The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas. It is then pressurized to 600 psi of H₂.

-

Reaction Execution: The reaction mixture is stirred vigorously at 28 °C for 20–24 hours. Progress can be monitored by taking aliquots (after safely depressurizing) and analyzing via LC-MS.

-

Work-up: After carefully releasing the hydrogen pressure, a saturated aqueous Na₂CO₃ solution is added, and the mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted twice with CH₂Cl₂.

-

Purification: The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the enantiomerically enriched piperidine.

Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.

Chemo-Enzymatic Dearomatization

A more recent and highly innovative strategy combines chemical synthesis with biocatalysis to achieve asymmetric dearomatization.[10] This approach offers high selectivity under mild, environmentally benign conditions. A key example is the use of a one-pot amine oxidase/ene imine reductase (EneIRED) cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines.[10]

The causality is elegant: a chemical reduction first converts the activated pyridine to a tetrahydropyridine (THP). An amine oxidase then selectively oxidizes the THP to a chiral iminium intermediate. This intermediate undergoes a dynamic kinetic resolution (DKR), where an ene-imine reductase selectively reduces one enantiomer to the final, highly enantioenriched piperidine product.[10]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric synthesis of substituted NH-piperidines from chiral amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-Cbz-3-aminopiperidine as a versatile chemical building block

An In-depth Technical Guide to (R)-1-Cbz-3-aminopiperidine: A Versatile Chemical Building Block

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its rigid, saturated heterocyclic structure, combined with a defined stereocenter and orthogonally protected amino groups, makes it an invaluable scaffold for creating complex, biologically active molecules. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and critical applications in drug discovery, complete with detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.

Core Properties of this compound

Understanding the fundamental properties of this building block is crucial for its effective application in synthetic chemistry.

| Property | Value |

| IUPAC Name | benzyl (3R)-piperidin-3-ylcarbamate |

| Synonyms | (R)-3-Amino-1-N-Cbz-piperidine, (R)-N-Cbz-3-aminopiperidine |

| CAS Number | 1044560-96-4[1] |

| Molecular Formula | C13H18N2O2[1] |

| Molecular Weight | 234.29 g/mol [1] |

| Appearance | White to off-white solid or yellow oil[2] |

| Melting Point | 168-170°C[2] |

| Boiling Point | 367.2 ± 42.0 °C (Predicted)[2] |

| Density | 1.151 ± 0.06 g/cm³ (Predicted)[2] |

Synthesis and Experimental Protocols

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine protecting group due to its stability across a range of conditions and its straightforward removal via catalytic hydrogenolysis.[3] The most common method for its installation is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions, known as the Schotten-Baumann reaction.[3][4]

Experimental Protocol: N-Cbz Protection of (R)-3-Aminopiperidine

This protocol details the synthesis of this compound from (R)-3-aminopiperidine.

Materials:

-

(R)-3-Aminopiperidine (or its dihydrochloride salt)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-3-aminopiperidine (1.0 equiv) in a mixture of DCM and water (1:1). If starting from the dihydrochloride salt, add a suitable base like Na₂CO₃ (2.5 equiv) to neutralize the acid.

-

Cool the vigorously stirred mixture to 0 °C in an ice-water bath.

-

Slowly add benzyl chloroformate (1.05–1.1 equiv) dropwise, ensuring the internal temperature does not exceed 10 °C.[3] The base neutralizes the HCl byproduct generated during the reaction.[3][4]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-20 hours, monitoring progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two additional portions of DCM.

-

Combine the organic layers and wash sequentially with 1M HCl (optional, to remove any unreacted amine), saturated NaHCO₃ solution, and finally, brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by silica gel column chromatography to yield the final product.

Quantitative Data Summary:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by HPLC/NMR) | >97% |

| Optical Purity | >98% ee |

Spectroscopic Data Confirmation

The structure of this compound can be unequivocally confirmed using standard spectroscopic methods.

| Technique | Data |

| ¹H NMR | Consistent with the structure, showing characteristic peaks for the aromatic protons of the benzyl group (~7.3 ppm), the benzylic methylene protons (~5.1 ppm), and the piperidine ring protons.[1] |

| Molecular Formula | C13H18N2O2[1] |

| Molecular Weight | 234.29[1] |

Applications in Drug Discovery

Chiral building blocks are indispensable in drug development as the biological activity of a molecule is critically dependent on its three-dimensional structure.[5][6][7] The piperidine ring is a highly prevalent scaffold in pharmaceuticals, and this compound provides a robust starting point for creating diverse libraries of drug candidates.[8][9]

Logical Workflow in Drug Development

The use of a chiral building block like this compound follows a structured path from initial synthesis to a final drug candidate. This workflow ensures that the desired stereochemistry is maintained while allowing for diverse functionalization.

Caption: Drug development workflow using a chiral building block.

Role in Targeted Therapies: DPP-IV Inhibitors

Derivatives of (R)-3-aminopiperidine are key components in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a class of drugs used to treat type 2 diabetes.[10][11] The (R)-aminopiperidine moiety often serves as a crucial pharmacophore that binds to the active site of the DPP-IV enzyme. Alogliptin is a prominent example of a DPP-IV inhibitor whose structure is built upon this chiral scaffold.[8]

Signaling Pathway: Inhibition of DPP-IV

DPP-IV inhibitors function by preventing the degradation of incretin hormones like GLP-1, thereby enhancing glucose-dependent insulin secretion. The diagram below illustrates this mechanism.

Caption: Mechanism of action for a DPP-IV inhibitor.

Conclusion